14-Benzoyl-8-O-methylaconine
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Overview
Description
14-Benzoyl-8-O-methylaconine is a natural alkaloid derived from the plant species Aconitum soongaricum var. pubescens. This compound belongs to the diterpenoid alkaloid class and has a molecular formula of C33H47NO10 with a molecular weight of 617.73 g/mol . It is primarily used in scientific research related to life sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Benzoyl-8-O-methylaconine typically involves the extraction and purification from the plant Aconitum soongaricum var. pubescens. The detailed synthetic routes and reaction conditions are not widely documented, but the compound is generally obtained through a series of extraction, purification, and crystallization steps .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its primary use in research. The compound is usually produced in small quantities for laboratory use, and large-scale industrial production methods have not been reported .
Chemical Reactions Analysis
Types of Reactions: 14-Benzoyl-8-O-methylaconine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where certain groups in the molecule are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
14-Benzoyl-8-O-methylaconine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of diterpenoid alkaloids and their chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new chemical entities and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 14-Benzoyl-8-O-methylaconine involves its interaction with specific molecular targets and pathways. As an alkaloid, it may interact with various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and signaling pathways .
Comparison with Similar Compounds
Aconitine: Another diterpenoid alkaloid with similar structural features.
Mesaconitine: A related compound with slight variations in its chemical structure.
Hypaconitine: Shares similar biological activities and chemical properties
Uniqueness: 14-Benzoyl-8-O-methylaconine is unique due to its specific structural features, including the presence of a benzoyl group and methoxy substituents. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C33H47NO10 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)19(35)13-20(40-3)32-18-14-31(38)27(44-29(37)17-11-9-8-10-12-17)21(18)33(43-6,26(36)28(31)42-5)22(25(32)34)23(41-4)24(30)32/h8-12,18-28,35-36,38H,7,13-16H2,1-6H3/t18-,19-,20+,21-,22?,23+,24-,25?,26+,27+,28+,30+,31-,32?,33-/m1/s1 |
InChI Key |
VEMVATSAPLNYSX-VCILXQJMSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC)OC)OC)O)COC |
Origin of Product |
United States |
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